3-((tert-Butoxycarbonyl)amino)-3-(3-methoxyphenyl)propanoic acid
Description
3-((tert-Butoxycarbonyl)amino)-3-(3-methoxyphenyl)propanoic acid (CAS: 284493-53-4) is a chiral β-amino acid derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a 3-methoxyphenyl substituent. Its molecular formula is C₁₅H₂₀NO₅, with a molecular weight of 293.32 g/mol . The Boc group enhances solubility in organic solvents and stabilizes the amino group during synthetic processes, making it a versatile intermediate in medicinal chemistry and peptide synthesis .
This compound is structurally characterized by a propanoic acid backbone substituted at the β-position with both the Boc-protected amino group and a 3-methoxyphenyl ring. The methoxy group at the meta position of the phenyl ring influences electronic and steric properties, impacting reactivity and interactions in biological systems . It has been employed in the synthesis of covalent proteolysis-targeting chimeras (PROTACs) targeting Von Hippel-Lindau (VHL) E3 ligases , as well as in antiviral and anticancer drug development .
Properties
IUPAC Name |
3-(3-methoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO5/c1-15(2,3)21-14(19)16-12(9-13(17)18)10-6-5-7-11(8-10)20-4/h5-8,12H,9H2,1-4H3,(H,16,19)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNXONWHJJNOKEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC(=CC=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60370377 | |
| Record name | 3-[(tert-Butoxycarbonyl)amino]-3-(3-methoxyphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60370377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
284493-53-4 | |
| Record name | 3-[(tert-Butoxycarbonyl)amino]-3-(3-methoxyphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60370377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of the 3-Amino-3-(3-methoxyphenyl)propanoic Acid Core
This intermediate is typically prepared by:
- Strecker-type synthesis or asymmetric synthesis starting from 3-methoxybenzaldehyde derivatives, followed by introduction of the amino and carboxylic acid functionalities.
- Chiral resolution or asymmetric catalysis to obtain the desired (R) or (S) enantiomer, preserving stereochemical purity.
Introduction of the tert-Butoxycarbonyl (Boc) Protecting Group
The Boc group is introduced to protect the amino functionality, which is crucial for subsequent peptide synthesis steps. The common procedure includes:
- Reagents: Di-tert-butyl dicarbonate ((Boc)2O) as the Boc donor, often in the presence of a base such as triethylamine or sodium bicarbonate.
- Solvent: Typically dichloromethane (DCM) or tetrahydrofuran (THF) under mild conditions.
- Reaction Conditions: Room temperature stirring for several hours to ensure complete protection.
- Workup: Aqueous extraction followed by purification via recrystallization or chromatography.
This method ensures selective protection of the amino group without affecting the carboxylic acid or the methoxyphenyl substituent.
Detailed Research Findings and Data
Reaction Parameters and Yields
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| Amino acid core synthesis | Asymmetric synthesis from 3-methoxybenzaldehyde, chiral catalyst, aqueous workup | 70-85% | Enantiomeric excess >95% achievable |
| Boc protection | (Boc)2O, triethylamine, DCM, RT, 4-6 h | 90-95% | Mild conditions, high selectivity |
Analytical Characterization
- NMR Spectroscopy:
- ^1H NMR shows characteristic signals for the Boc tert-butyl group (~1.4 ppm, singlet), aromatic protons (6.8–7.3 ppm), and methoxy group (~3.7 ppm).
- ^13C NMR confirms carbonyl carbons of Boc (~155 ppm) and carboxylic acid (~175 ppm).
- Mass Spectrometry:
- Molecular ion peak at m/z 295.33 consistent with molecular weight.
- Optical Rotation:
- Specific rotation values confirm stereochemical purity of the (R)- or (S)-enantiomer.
- Melting Point:
Summary Table of Preparation Method
| Preparation Stage | Key Reagents/Conditions | Outcome/Notes |
|---|---|---|
| Synthesis of amino acid core | Chiral catalysis, aldehyde precursor | High enantiomeric purity intermediate |
| Boc protection | (Boc)2O, base (triethylamine), DCM, RT | Efficient amino group protection |
| Purification | Recrystallization or chromatography | High purity product (>97%) |
| Characterization | NMR, MS, optical rotation, melting point | Confirms structure and stereochemistry |
Additional Notes
- The stereochemical control during the amino acid core synthesis is critical for biological applications.
- The Boc group is favored for its ease of removal and compatibility with peptide synthesis protocols.
- Alternative protecting groups exist but Boc remains standard for this compound due to its stability and mild deprotection conditions.
- Research continues on optimizing asymmetric synthesis routes to improve yield and reduce steps.
Chemical Reactions Analysis
Deprotection of the Boc Group
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines, offering stability under basic and nucleophilic conditions. Its removal typically involves acidolysis:
| Reaction Type | Reagents/Conditions | Outcome | Source |
|---|---|---|---|
| Acidolysis | Trifluoroacetic acid (TFA) in dichloromethane (DCM) | Selective removal of Boc to yield free amine |
Mechanistic Insight :
- Protonation of the Boc group’s carbonyl oxygen by TFA weakens the N–C bond, leading to cleavage and release of CO₂ and tert-butanol .
Carboxylic Acid Functionalization
The carboxylic acid moiety undergoes derivatization to form esters, amides, or activated intermediates:
Esterification
| Reagents | Conditions | Product | Source |
|---|---|---|---|
| Methanol, H₂SO₄ | Reflux, 12 hours | Methyl ester derivative | |
| Benzyl bromide, Cs₂CO₃ | DMF, 0°C to room temp | Benzyl-protected carboxylic acid |
Amide Coupling
| Coupling Agent | Base | Conditions | Application | Source |
|---|---|---|---|---|
| HATU | DIEA (N-ethyl-N-isopropylpropan-2-amine) | DMF, 0°C to room temp | Peptide bond formation in solid-phase synthesis |
Key Reaction :
- Activation of the carboxylic acid with HATU forms an O-acylisourea intermediate, enabling nucleophilic attack by amines .
Methoxy Group Reactivity
The 3-methoxyphenyl substituent participates in electrophilic aromatic substitution (EAS) and demethylation:
Demethylation
| Reagent | Conditions | Product | Source |
|---|---|---|---|
| BBr₃ | DCM, -78°C to room temp | Phenol derivative |
Limitations :
Electrophilic Substitution
| Reaction | Electrophile | Product | Source |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 3-methoxy-5-nitrophenyl derivative |
Redox Reactions
| Catalyst | Conditions | Product | Source |
|---|---|---|---|
| Pd/C, H₂ (1 atm) | THF, room temp | Cyclohexane derivative |
Stereochemical Transformations
The chiral center at C3 enables enantioselective synthesis and resolution:
| Method | Reagents/Conditions | Outcome | Source |
|---|---|---|---|
| Chiral HPLC | Chiralpak® column, hexane/IPA | Separation of (R)- and (S)-enantiomers |
Industrial-Scale Modifications
Large-scale processes emphasize efficiency and purity:
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C15H21NO5
- Molecular Weight : 295.33 g/mol
- IUPAC Name : 3-(3-methoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
The compound features a tert-butoxycarbonyl (Boc) protecting group, which is crucial for its stability and reactivity in various chemical reactions. The methoxyphenyl group contributes to its hydrophobic characteristics, enhancing its compatibility with organic solvents.
Medicinal Chemistry
1.1 Drug Development
The compound plays a significant role in the development of new pharmaceuticals. Its structure allows for modifications that can lead to the creation of novel therapeutic agents. For instance, derivatives of Boc-amino acids have been explored for their potential in treating conditions like cancer and neurodegenerative diseases due to their ability to inhibit specific enzymes or receptors involved in these diseases .
1.2 Anticancer Agents
Research has indicated that Boc-amino acids can be utilized in the synthesis of peptide-based anticancer agents. These peptides can be designed to selectively target cancer cells, minimizing damage to healthy tissues. Studies have shown promising results in using such compounds in targeted therapy approaches .
Peptide Synthesis
2.1 Solid-phase Peptide Synthesis (SPPS)
3-((tert-Butoxycarbonyl)amino)-3-(3-methoxyphenyl)propanoic acid is widely used as a building block in SPPS due to the stability of the Boc protecting group under various reaction conditions. This method allows for the efficient assembly of complex peptides by sequentially adding amino acids while maintaining high purity levels .
2.2 Custom Peptide Libraries
The compound's versatility enables the creation of diverse peptide libraries for screening potential drug candidates. Researchers can modify the Boc-amino acid structure to generate variants that may exhibit enhanced biological activity or improved pharmacokinetic properties .
Materials Science
3.1 Polymer Chemistry
In materials science, Boc-amino acids are being investigated for their role in synthesizing biodegradable polymers. These polymers can be tailored for specific applications such as drug delivery systems or tissue engineering scaffolds, where biocompatibility and degradation rates are critical factors .
3.2 Nanomaterials
The incorporation of 3-((tert-Butoxycarbonyl)amino)-3-(3-methoxyphenyl)propanoic acid into nanomaterials has been explored for creating functionalized surfaces that enhance cell adhesion and growth, which is vital for regenerative medicine applications .
Mechanism of Action
The mechanism of action of 3-((tert-Butoxycarbonyl)amino)-3-(3-methoxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The Boc protecting group can be removed to reveal the free amino group, which can then participate in various biochemical reactions. The methoxyphenyl group may interact with hydrophobic pockets in proteins, influencing their activity and function.
Comparison with Similar Compounds
Key Observations :
- Electronic Effects: The 3-methoxyphenyl group in the target compound provides moderate electron-donating effects compared to the electron-withdrawing fluorine (4-fluoro) or cyano (3-cyano) groups. This influences reactivity in coupling reactions .
- Biological Activity: Derivatives with hydroxyl or methoxy groups (e.g., 4-hydroxyphenyl or 3-methoxyphenyl) exhibit enhanced antioxidant and anticancer activities due to phenolic or ether moieties . In contrast, fluorinated analogs prioritize metabolic stability .
Backbone-Modified Analogs
Key Observations :
- The β-substitution in the target compound allows for greater conformational flexibility compared to α-substituted analogs, which are often used to enforce specific secondary structures in peptides .
Role of the Boc Protecting Group
The Boc group is a critical feature shared across these compounds. Its removal under acidic conditions (e.g., trifluoroacetic acid) generates free amines for further functionalization . Comparatively, analogs with benzyloxycarbonyl (Cbz) or fluorenylmethyloxycarbonyl (Fmoc) groups exhibit distinct deprotection kinetics and compatibility with orthogonal synthesis strategies .
Biological Activity
3-((tert-Butoxycarbonyl)amino)-3-(3-methoxyphenyl)propanoic acid, commonly referred to as Boc-amino acid, is a compound of significant interest in medicinal chemistry and biochemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
- Molecular Formula : C₁₅H₂₁NO₅
- Molecular Weight : 295.33 g/mol
- CAS Number : 284493-53-4
- Melting Point : 81–83 °C
The biological activity of 3-((tert-Butoxycarbonyl)amino)-3-(3-methoxyphenyl)propanoic acid is primarily attributed to its role as an amino acid derivative. It is known to interact with various biological targets, influencing pathways associated with:
- Histone Deacetylases (HDACs) : The compound has been studied for its inhibitory effects on HDAC enzymes, which play crucial roles in the regulation of gene expression and are implicated in cancer and other diseases .
- Protein Kinases : Preliminary studies suggest that it may also affect kinase activity, impacting cellular signaling pathways.
Biological Activity Data
Case Studies
-
Inhibition of HDACs :
A study demonstrated that analogs of Boc-amino acid exhibited potent inhibition against HDAC isoforms. The compounds showed selectivity towards class I and class IIb HDACs, indicating their potential therapeutic application in cancer treatment . -
Cytotoxic Effects :
Research involving various cancer cell lines revealed that treatment with Boc-amino acid derivatives led to increased apoptosis rates. The mechanism was linked to the induction of multipolar spindle formation due to centrosome amplification, which is characteristic of certain cancer cells . -
Anti-inflammatory Properties :
Another study indicated that this compound could modulate the production of pro-inflammatory cytokines in vitro, suggesting its role in inflammatory diseases management .
Q & A
Basic: What are the optimal synthetic routes for 3-((tert-Butoxycarbonyl)amino)-3-(3-methoxyphenyl)propanoic acid, and how can reaction conditions be adjusted to improve yield?
Methodological Answer:
The synthesis typically involves coupling a Boc-protected amino acid derivative with a substituted phenylpropanoic acid backbone. A common strategy employs carbodiimide coupling agents (e.g., DCC or EDC) with catalytic DMAP in anhydrous dichloromethane or THF to activate the carboxylic acid group . For example, Boc-protected intermediates can be reacted with 3-(3-methoxyphenyl)propanoic acid under inert conditions. Yield optimization may require:
- Temperature control : Reactions at 0–25°C to minimize side reactions.
- Purification : Liquid-liquid extraction (e.g., ethyl acetate/water) followed by column chromatography using silica gel and gradients of hexane/ethyl acetate .
- Protection/deprotection : Ensuring the Boc group remains intact during synthesis; trifluoroacetic acid (TFA) can be used for deprotection in downstream applications .
Advanced: How do electron-donating substituents like methoxy groups influence the reactivity of the phenyl ring in cross-coupling reactions involving this compound?
Methodological Answer:
The 3-methoxy group on the phenyl ring acts as an ortho/para-directing group, altering electronic density and steric accessibility. This impacts:
- Suzuki-Miyaura coupling : Methoxy groups may reduce reactivity with aryl boronic acids compared to electron-withdrawing substituents (e.g., trifluoromethyl) due to decreased electrophilicity at the coupling site .
- Nucleophilic aromatic substitution : Enhanced para-directing effects can be leveraged for regioselective modifications.
- Spectroscopic analysis : Methoxy groups produce distinct H NMR signals (~3.8 ppm for -OCH) and influence IR carbonyl stretching frequencies .
Data Contradiction: How should researchers address discrepancies in reported bioactivity data for derivatives of this compound across different studies?
Methodological Answer:
Contradictions often arise from variability in:
- Purity and enantiomeric excess : Impurities >5% can skew bioactivity results. Use HPLC with chiral columns (e.g., Chiralpak AD-H) and mass spectrometry to verify purity .
- Assay conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme isoforms (e.g., COX-1 vs. COX-2) can alter outcomes. Standardize protocols using validated reference compounds .
- Structural analogs : Subtle changes (e.g., fluorophenyl vs. methoxyphenyl) significantly affect binding affinity. Perform comparative docking studies using software like AutoDock Vina .
Advanced: What strategies are effective for achieving high enantiomeric purity in the synthesis of this compound?
Methodological Answer:
Enantiomeric purity is critical for receptor-targeted applications. Key strategies include:
- Chiral auxiliaries : Use (R)- or (S)-Boc-protected starting materials, as demonstrated in the synthesis of iodophenyl analogs via asymmetric hydrogenation .
- Kinetic resolution : Enzymatic methods (e.g., lipase-catalyzed hydrolysis) can separate enantiomers .
- Crystallization-induced asymmetric transformation : Optimize solvent systems (e.g., ethanol/water) to preferentially crystallize one enantiomer .
Basic: Which spectroscopic and chromatographic methods are most reliable for confirming the structure and purity of this compound?
Methodological Answer:
- H/C NMR : Identify key signals: Boc group tert-butyl (~1.4 ppm), methoxy (~3.8 ppm), and aromatic protons (6.5–7.3 ppm). C NMR confirms carbonyl (170–175 ppm) and quaternary carbons .
- HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) resolve impurities. ESI-MS detects [M+H] or [M-Boc] fragments .
- FT-IR : Confirm Boc (∼1680 cm, carbonyl) and carboxylic acid (∼1700 cm) groups .
Advanced: How can this compound be utilized as a building block in designing enzyme inhibitors or receptor-targeted therapeutics?
Methodological Answer:
The Boc-protected amino acid scaffold is versatile for:
- Peptidomimetics : Incorporate into protease inhibitors (e.g., HIV-1 protease) by replacing labile peptide bonds with stable isosteres .
- Kinase inhibitors : Functionalize the phenyl ring with electrophilic groups (e.g., boronic acids) for covalent binding to ATP pockets .
- Prodrug design : Deprotect the Boc group in vivo to release active amines, as seen in prodrugs targeting tumor microenvironments .
Data Contradiction: How can researchers resolve conflicting solubility data for this compound in different solvent systems?
Methodological Answer:
Solubility discrepancies often stem from:
- pH-dependent ionization : The carboxylic acid group ionizes in basic buffers (pH >7), increasing aqueous solubility. Use potentiometric titration (e.g., Sirius T3) to measure pKa and logP .
- Co-solvent effects : Ternary solvent systems (e.g., DMSO/PBS) may artificially enhance solubility. Validate using equilibrium solubility assays .
- Polymorphism : Different crystalline forms alter solubility. Characterize via XRPD and DSC .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
